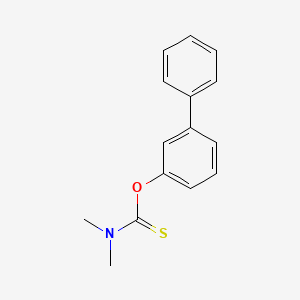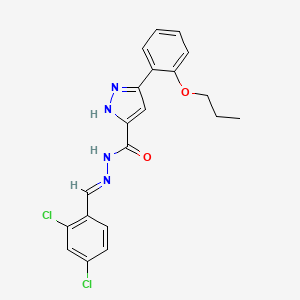
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol is a complex organic compound that features a unique structure with multiple oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Cyclization Reactions: To form the benzocyclopentadecen ring structure.
Ether Formation: To introduce the tetraoxa groups.
Amine Introduction: To incorporate the aza group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol involves its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting biochemical pathways in cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-methanol
- 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-propane
Uniqueness
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H25NO5 |
|---|---|
Peso molecular |
311.37 g/mol |
Nombre IUPAC |
2-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)ethanol |
InChI |
InChI=1S/C16H25NO5/c18-8-5-17-6-9-19-11-13-21-15-3-1-2-4-16(15)22-14-12-20-10-7-17/h1-4,18H,5-14H2 |
Clave InChI |
POKAHCYUKRTNBE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC2=CC=CC=C2OCCOCCN1CCO |
Solubilidad |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976192.png)
![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)

![2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11976206.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11976219.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11976246.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11976253.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate](/img/structure/B11976254.png)
